5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE
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Overview
Description
5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE: is a complex organic compound characterized by its unique structure, which includes a cyano group, a fluorinated aniline moiety, and methoxybenzoate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluoroaniline with a suitable cyano-containing reagent under controlled conditions to form the intermediate 2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl compound. This intermediate is then reacted with 2-methoxyphenyl 4-methoxybenzoate under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and fluorinated aniline moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
4-Fluoroaniline: An organofluorine compound used as a precursor in various chemical syntheses.
3-(2-((4-FLUOROANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE: A related compound with similar structural features.
Uniqueness: 5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, fluorinated aniline moiety, and methoxybenzoate structure make it a versatile compound for various applications .
Properties
IUPAC Name |
[5-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O5/c1-31-19-10-8-17(9-11-19)25(30)33-23-14-16(7-12-22(23)32-2)13-18(15-27)24(29)28-21-6-4-3-5-20(21)26/h3-14H,1-2H3,(H,28,29)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKFEUXTHZOPKZ-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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